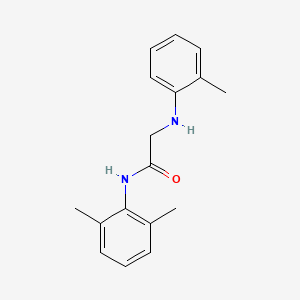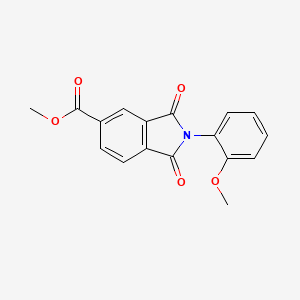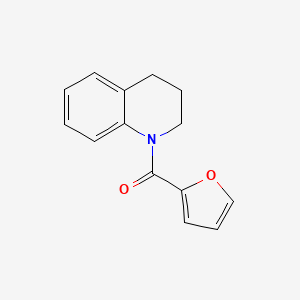![molecular formula C17H20N4O5 B5554621 2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)
2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide" typically involves multi-step chemical reactions, including cyclization, acylation, and substitution reactions. Methods to synthesize similar compounds involve starting from suitably substituted phenethylamines or their derivatives, followed by chloromethylation, cyanide treatment, hydrolysis, and thermal cyclization to yield the desired lactams. These lactams can then be reduced and further modified to introduce various functional groups, including methoxymethyl and cyclobutylacetamide moieties (Pecherer, B., Sunbury, R., & Brossi, A., 1972).
Molecular Structure Analysis
The molecular structure of compounds containing 1,2,4-triazole and benzodioxole frameworks has been extensively studied using techniques like X-ray crystallography and density functional theory (DFT) calculations. These studies reveal that such molecules often exhibit stabilized geometries through weak intermolecular hydrogen bonding interactions. DFT calculations assist in understanding the molecular electrostatic potential, providing insights into the electrophilic and nucleophilic sites of the molecule (Ahmed, M. N., et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of the core structure involving 1,2,4-triazole and benzodioxole units includes their participation in various chemical reactions, such as addition reactions with thiols, yielding diverse functionalized compounds. These reactions are catalyzed by triethylamine and can lead to products with significant biological activities (Nagase, H., 1974).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds in different environments. The crystalline structure of similar compounds, analyzed through X-ray diffraction, shows that they can form monoclinic crystal packing, which might influence their solubility and stability (Inkaya, E., et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, highlight the versatility of the triazole and benzodioxole motifs in synthesizing a wide array of derivatives. These derivatives can be further functionalized to explore new pharmacological activities. The ability to undergo reactions like cyclization, addition, and substitution makes this class of compounds a valuable scaffold for developing new chemical entities (Orek, C., Koparir, P., & Koparır, M., 2012).
科学的研究の応用
Synthetic Methodologies and Chemical Properties
The compound is part of a broader class of chemicals that have been subject to various synthetic methodologies. For example, research on aromatic methoxy and methylenedioxy substituted compounds showcases novel synthesis techniques, highlighting the chemical flexibility and potential utility of these compounds in creating new molecules with specific properties (Pecherer, Sunbury, & Brossi, 1972). Such methodologies pave the way for the development of derivatives with enhanced or targeted functionalities, relevant for drug discovery and material science.
Biological Activities
Derivatives of the compound have been studied for their potential biological activities. For instance, triazole-based compounds have shown promise in various biological assays, including cytotoxicity assays and antimicrobial activities. The "Click one pot synthesis, spectral analyses, crystal structures, DFT studies, and brine shrimp cytotoxicity assay of two newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles" study demonstrates the capacity of these compounds to engage in biological interactions, which could be foundational for developing new therapeutics (Ahmed et al., 2016).
Antimicrobial and Antitumor Potential
Certain derivatives exhibit significant antimicrobial and antitumor properties. For example, research on "Synthesis and anticancer evaluation of some new 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives" highlights the potential of these compounds in inhibiting cancer cell growth, offering pathways for novel anticancer drugs development (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Novel Drug Candidates and Mechanisms of Action
The research also extends into novel drug candidates and their mechanisms of action against diseases. For example, studies on compounds like GSK189254 explore their role as histamine H3 receptor antagonists, demonstrating potential therapeutic effects for cognitive disorders and Alzheimer's disease (Medhurst et al., 2007). These findings underscore the compound's relevance in neuropharmacology and its potential to contribute to new treatments for neurological conditions.
作用機序
特性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-1,2,4-triazol-1-yl]-N-cyclobutylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-24-9-15-19-20(8-16(22)18-11-3-2-4-11)17(23)21(15)12-5-6-13-14(7-12)26-10-25-13/h5-7,11H,2-4,8-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJOFHXVWCHWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C(=O)N1C2=CC3=C(C=C2)OCO3)CC(=O)NC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)

![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)
![4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554599.png)

![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)
![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)


![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)


![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)
![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)